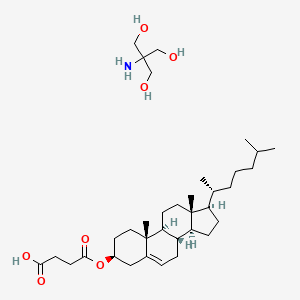
半琥珀酸胆固醇三盐
描述
Cholesteryl hemisuccinate tris salt is a water-soluble cholesterol derivative that mimics native cholesterol function in cell membrane systems . It can easily exchange membrane proteins into Lipid-Cubic Phase (LPC) .
Synthesis Analysis
The synthesis of Cholesteryl hemisuccinate tris salt generally involves the reaction of cholesterol with hemisuccinate ester, followed by a reaction with tris salt . A specific method includes adding water and Tris buffer to a vessel, followed by the addition of dry detergent. The vessel is then inverted or rotated until the detergent goes into solution .Molecular Structure Analysis
The molecular formula of Cholesteryl hemisuccinate tris salt is C31H50O4 · C4H11NO3 . Its molecular weight is 607.9 . The IR spectrum confirms its identity .Chemical Reactions Analysis
Cholesteryl hemisuccinate tris salt exhibits pH-sensitive polymorphism . It consists of succinic acid esterified to the beta-hydroxyl group of cholesterol . The protonated form of cholesteryl hemisuccinate mimics many of the membrane properties of cholesterol quite well .Physical and Chemical Properties Analysis
Cholesteryl hemisuccinate tris salt appears as a white powder . It has a solubility of 1.2% in a 6% water solution of CHAPS .科学研究应用
半琥珀酸胆固醇已被证明可以保护啮齿动物免受对乙酰氨基酚、阿霉素、四氯化碳、氯仿和半乳糖胺等物质的毒性影响。这表明它在细胞保护中的作用以及在生物医学应用中减轻毒性影响的潜在用途 (Fariss 等,1997).
它已被用于合成水溶性胆固醇标准品,证明了它在分析化学中的实用性,特别是在血清中胆固醇分析的背景下 (Klein 等,1974).
半琥珀酸胆固醇改变了豌豆叶绿体类囊体的流动性和功能,影响了几个光合作用过程。这对于植物生理学和生物化学的研究具有重要意义 (Yamamoto 等,1981).
它已被评估为脂质体的膜稳定剂,显示出比胆固醇更高的有效性。该应用在药物科学中具有重要意义,尤其是在药物递送系统中 (Ding 等,2005).
它通常用作洗涤剂在膜蛋白的结晶中代替胆固醇。该应用在结构生物学和生物物理学中至关重要 (Kulig 等,2014).
半琥珀酸胆固醇表现出 pH 敏感的多晶相行为,这有助于它在创建 pH 敏感融合囊泡中的用途,这与药物递送和生物化学研究有关 (Hafez 和 Cullis,2000).
它影响富含胆固醇的红细胞膜中的膜流动性和氧气扩散,突出了它在与细胞生物学和膜动力学相关的研究中的相关性 (Dumas 等,1997).
已经研究了它对肾上腺球状细胞中膜流动性和血管紧张素受体的影响,证明了它在理解激素信号和膜生理学中的重要性 (Carroll 等,1983).
作用机制
Target of Action
Cholesteryl Hemisuccinate Tris Salt (CHS-Tris) primarily targets membrane proteins . It is often used in protein crystallography and biochemical studies of proteins .
Mode of Action
CHS-Tris, along with Lauryl Maltose Neopentyl Glycol (LMNG) or n-Dodecyl-β-D-Maltoside (DDM), is used for the solubilization of membrane proteins while maintaining their structural integrity and activity . It acts as an anionic detergent, stabilizing large unilamellar vesicles .
Pharmacokinetics
It is known that chs-tris is a water-soluble cholesterol derivative , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
CHS-Tris exhibits antiproliferative activity . It has been reported to inhibit tumor growth and the hepatotoxicity of acetaminophen (AAP), and prevent AAP-induced apoptosis of hepatocytes .
Action Environment
The action of CHS-Tris can be influenced by environmental factors. For instance, it is a solid compound that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This solubility profile can affect its action, efficacy, and stability in different environments.
安全和危害
未来方向
Cholesteryl hemisuccinate tris salt has been used to prepare solubilization buffer for glucan synthase assay and immunoprecipitation buffer for immobilization of opioid receptors on paramagnetic beads . It has also been used in the preparation of membrane protein samples for the determination of high-resolution structures using cryo-EM .
生化分析
Biochemical Properties
Cholesteryl hemisuccinate tris salt plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It is often used in combination with detergents such as lauryl maltose neopentyl glycol or n-dodecyl-β-D-maltoside to maintain the structural integrity and activity of membrane proteins . This compound interacts with various enzymes and proteins, including DNA polymerase and DNA topoisomerase, inhibiting their activity and thereby affecting DNA replication and repair . Additionally, cholesteryl hemisuccinate tris salt has been shown to exhibit antiproliferative activity, making it a valuable tool in cancer research .
Cellular Effects
Cholesteryl hemisuccinate tris salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes . This compound also affects cell signaling pathways by inhibiting DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and cell division . Furthermore, cholesteryl hemisuccinate tris salt has been reported to exhibit antiproliferative activity, which can impact cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, cholesteryl hemisuccinate tris salt exerts its effects through various binding interactions with biomolecules. It inhibits the activity of DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and repair . This compound also interacts with membrane proteins, stabilizing their structure and maintaining their activity . The antiproliferative activity of cholesteryl hemisuccinate tris salt is attributed to its ability to inhibit cell division and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesteryl hemisuccinate tris salt can change over time. This compound is relatively stable under recommended storage conditions, but its stability and activity can be affected by factors such as temperature and pH . Long-term studies have shown that cholesteryl hemisuccinate tris salt can maintain its hepatoprotective and anticancer activities over extended periods . Degradation of the compound can occur under certain conditions, which may impact its effectiveness in biochemical studies .
Dosage Effects in Animal Models
The effects of cholesteryl hemisuccinate tris salt vary with different dosages in animal models. Studies have shown that this compound can inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes at specific dosages . At higher doses, cholesteryl hemisuccinate tris salt may exhibit toxic or adverse effects, including hepatotoxicity and reduced cell viability . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Cholesteryl hemisuccinate tris salt is involved in various metabolic pathways, including those related to DNA replication and repair. It interacts with enzymes such as DNA polymerase and DNA topoisomerase, inhibiting their activity and affecting DNA synthesis . This compound also influences metabolic flux and metabolite levels by inhibiting cell division and inducing apoptosis in cancer cells . The metabolic pathways affected by cholesteryl hemisuccinate tris salt are crucial for understanding its biochemical and pharmacological properties.
Transport and Distribution
Within cells and tissues, cholesteryl hemisuccinate tris salt is transported and distributed through interactions with transporters and binding proteins. It is often used in combination with detergents to solubilize membrane proteins and maintain their structural integrity . This compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution of cholesteryl hemisuccinate tris salt is essential for optimizing its use in biochemical studies.
Subcellular Localization
Cholesteryl hemisuccinate tris salt is localized in various subcellular compartments, including the cell membrane and cytoplasm. It interacts with membrane proteins, stabilizing their structure and maintaining their activity . This compound may also be directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of cholesteryl hemisuccinate tris salt is important for understanding its role in cellular processes and optimizing its use in biochemical research.
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYONDUXRBLLR-XTCKSVDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741679 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-49-0 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why are cholesteryl hemisuccinate tris salt mixed micelles used in this study on GPR52?
A1: G protein-coupled receptors (GPCRs) like GPR52 are membrane proteins. To study them in vitro, it's often necessary to extract and stabilize them in an environment that mimics their natural lipid membrane environment. Cholesteryl hemisuccinate tris salt likely helps form micelles that provide this suitable membrane-like environment for GPR52, allowing the researchers to study its interactions with the ligand c17 using 19F-NMR. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


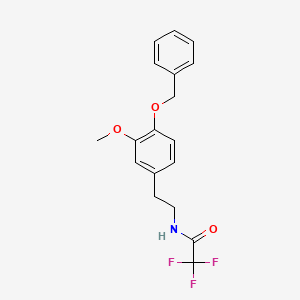

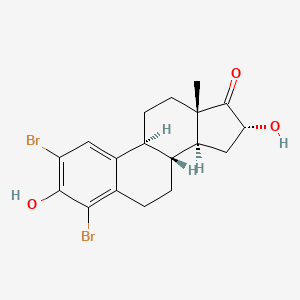
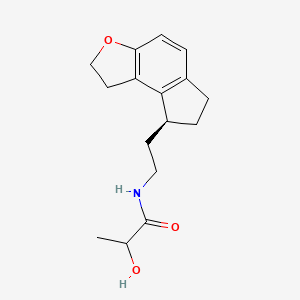

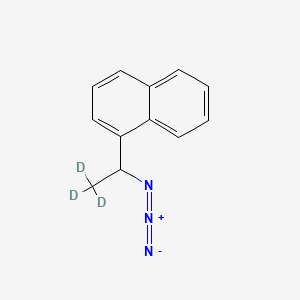
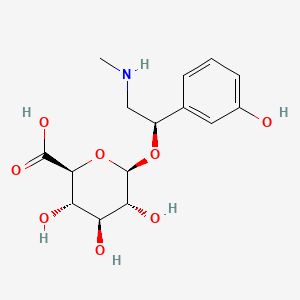


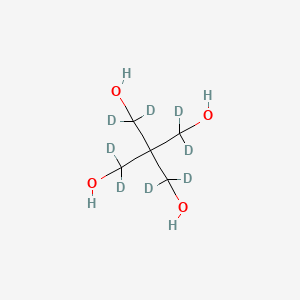
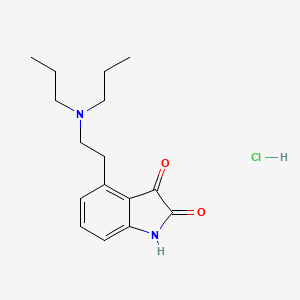
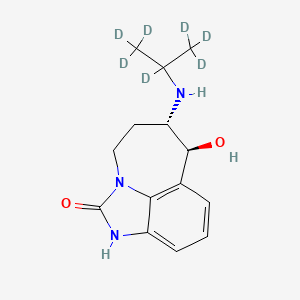
![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)
